Ethyl 4-ethylthiazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of EETC usually starts from ethyl acetoacetate and N-bromosuccinimide (NBS) in dichloromethane to give the intermediate ethyl 2-bromo-3-oxobutanoate . This intermediate is then reacted with thiourea to give the target molecule . An alternative one-step synthesis of EETC has been designed by using ethyl acetoacetate, thiourea, and iodine as the materials .Molecular Structure Analysis
The molecular formula of EETC is C8H11NO2S. The molecular weight is 185.24.Chemical Reactions Analysis
EETC is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .Physical and Chemical Properties Analysis
EETC is a yellow to pale yellow oil . It is stored sealed in dry, room temperature conditions . The boiling point is not specified .Scientific Research Applications
Synthesis Methodologies
Ethyl 4-ethylthiazole-2-carboxylate and its analogs have been utilized as precursors in the synthesis of complex molecules. For instance, the Michael-like addition strategy has been applied to synthesize 2-aminoethyl-5-carbethoxythiazoles, highlighting the versatility of ethyl thiazole derivatives in organic synthesis (Kenneth M. Boy, J. Guernon, 2005). Additionally, phosphine-catalyzed [4 + 2] annulation processes have been developed to create highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate, demonstrating the utility of ethyl carboxylate substrates in generating complex heterocyclic structures (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Antimicrobial and Antitumor Activities
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. The structure-activity relationship was analyzed using 3D-QSAR models, contributing to the understanding of the antimicrobial properties of thiazole derivatives (N. Desai, N. Bhatt, S. Joshi, 2019). Furthermore, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated potential antitumor activities in vitro, with specific compounds showing remarkable activity against leukemia cell lines and a broad spectrum of tumor cell lines, highlighting their potential in anticancer research (H. El-Subbagh, A. Abadi, J. Lehmann, 1999).
Development of Fluorescent Probes
The design and synthesis of fluorescent probes based on ethyl thiazole derivatives have shown significant application in the detection of biothiols in living cells. These probes have enabled the rapid, sensitive, and selective detection of important biological molecules like cysteine, homocysteine, and glutathione, which are crucial for understanding cellular functions and processes (Yi Wang, Meiqing Zhu, E. Jiang, et al., 2017). Such advancements in probe design offer promising tools for analytical chemistry and diagnostics, facilitating insights into cellular environments and disease states.
Safety and Hazards
Future Directions
EETC and its 2-substituted derivatives are building blocks in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . They have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential . Therefore, the future directions of EETC could be in the development of new therapeutic agents.
Mechanism of Action
Target of Action
Ethyl 4-ethylthiazole-2-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazoles are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
Biochemical Analysis
Biochemical Properties
Ethyl 4-ethylthiazole-2-carboxylate, as a thiazole derivative, may interact with various enzymes, proteins, and other biomolecules. Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, including antimicrobial, antifungal, antiprotozoal, and antitumor activity . These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been reported to exhibit their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Thiazole derivatives are known to be involved in various biological activities, suggesting that they may interact with various enzymes or cofactors .
Properties
IUPAC Name |
ethyl 4-ethyl-1,3-thiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-6-5-12-7(9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBLTQUPTGKZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.